molecular formula C20H13N3O4S B2583729 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile CAS No. 377065-70-8

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile

Cat. No.: B2583729
CAS No.: 377065-70-8
M. Wt: 391.4
InChI Key: IQNFUUIRMNYDFI-MDWZMJQESA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile is a useful research compound. Its molecular formula is C20H13N3O4S and its molecular weight is 391.4. The purity is usually 95%.
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Biological Activity

The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile is a complex organic molecule featuring a thiazole ring, benzo[d][1,3]dioxole moieties, and an acrylonitrile functional group. This intricate structure suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound's molecular formula is C19H12N4O4SC_{19}H_{12}N_{4}O_{4}S, with a molecular weight of 392.39 g/mol. The presence of multiple functional groups indicates its potential for various interactions with biological targets.

Structural Feature Description
Thiazole RingContributes to bioactivity and potential enzyme inhibition.
Benzo[d][1,3]dioxoleKnown for antioxidant properties and potential in drug design.
Acrylonitrile GroupImplicated in biological reactivity and synthesis of derivatives.

Predicted Biological Activities

Due to its structural complexity, this compound is predicted to exhibit:

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals.
  • Antimicrobial Properties : Related thiazole derivatives have demonstrated effectiveness against various bacterial strains.
  • Antiproliferative Effects : The compound may inhibit cancer cell proliferation based on the behavior of analogous structures.

Case Studies

  • Inhibition of Monoamine Oxidase (MAO) :
    • A study evaluated derivatives of thiazole compounds for their MAO-B inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of a nitrophenyl group was identified as a significant pharmacophoric feature for selective inhibition .
  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives were tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with key enzymes such as acetylcholinesterase (AChE). These studies suggest that the compound may interact favorably with the active sites of these enzymes, potentially leading to therapeutic applications in treating cognitive disorders .

Synthesis Pathways

The synthesis of this compound can involve several methods that emphasize yield and purity:

  • Condensation Reactions : Utilizing thiazole derivatives and benzo[d][1,3]dioxole precursors.
  • Functional Group Modifications : Allowing for the introduction of various substituents that may enhance biological activity.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c21-7-13(8-22-14-2-4-17-19(6-14)27-11-25-17)20-23-15(9-28-20)12-1-3-16-18(5-12)26-10-24-16/h1-6,8-9,22H,10-11H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNFUUIRMNYDFI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC5=C(C=C4)OCO5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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